2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . In biology and medicine, it is employed in the development of boron-containing drugs and as a reagent in boron neutron capture therapy (BNCT) for cancer treatment . Additionally, it finds use in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and polymers .
Preparation Methods
The synthesis of 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the reaction of 2-chloro-3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, primarily due to the presence of the boronic ester group. The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds . This reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions. The major products formed are biaryl or alkenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or alkenyl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronic esters, such as 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . These compounds share similar reactivity and applications in organic synthesis. this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products .
Properties
CAS No. |
1029654-43-0 |
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Molecular Formula |
C11H16BClFNO3 |
Molecular Weight |
275.51 g/mol |
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H16BClFNO3/c1-10(2,16)11(3,4)18-12(17)7-5-6-15-9(13)8(7)14/h5-6,16-17H,1-4H3 |
InChI Key |
FRMJQVXWBNKBNE-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)F |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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